Product packaging for 4-Chlorophenylmercapturic acid(Cat. No.:CAS No. 21462-48-6)

4-Chlorophenylmercapturic acid

Cat. No.: B3368624
CAS No.: 21462-48-6
M. Wt: 273.74 g/mol
InChI Key: NYIHHVVSWNGRAJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenylmercapturic acid (CAS 21462-48-6) is a chlorinated organic compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.73 g/mol . This compound is a member of the mercapturic acid class, which are critical metabolites in the detoxification pathways of various electrophilic industrial chemicals and environmental toxicants . Mercapturic acids are formed in vivo when glutathione (GSH) conjugates with an electrophilic substance; this conjugate is subsequently processed enzymatically to yield the N-acetylated cysteine derivative, which is highly water-soluble and excreted in urine . The primary research value of this compound lies in its role as a specific biomarker for monitoring human exposure to chlorinated aromatic compounds . The analysis of such mercapturates in urine provides a sensitive and non-invasive tool for biomonitoring in occupational and environmental health studies, offering a measure of the internal dose of a toxicant that has been absorbed and metabolized . Researchers utilize advanced analytical techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), for the precise identification and quantification of this and related mercapturic acids in biological fluids . The study of these biomarkers helps to elucidate differences in toxicant activation and detoxification between species, which is vital for accurate human risk assessment . This product is intended for Research Use Only (RUO) and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3S B3368624 4-Chlorophenylmercapturic acid CAS No. 21462-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-(4-chlorophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIHHVVSWNGRAJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944064
Record name S-(4-Chlorophenyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21462-48-6
Record name 4-Chlorophenylmercapturic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(4-Chlorophenyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROPHENYLMERCAPTURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C347874F4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of 4 Chlorophenylmercapturic Acid

Precursor Compounds and Initial Biotransformations

The formation of 4-chlorophenylmercapturic acid is a downstream metabolic event, originating from the biotransformation of several xenobiotic compounds. The primary precursors include chlorobenzene (B131634) and the pesticide lindane. The initial metabolic steps involving these parent compounds are crucial for generating the reactive intermediates necessary for entry into the mercapturic acid pathway.

Metabolism of Chlorobenzene and Related Halobenzenes

Chlorobenzene is a widely used industrial solvent and an intermediate in the synthesis of other chemicals. wikipedia.org Its metabolism primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing its water solubility to facilitate excretion. ontosight.ai

The principal metabolic pathway for chlorobenzene commences with oxidation by cytochrome P-450 enzymes, particularly CYP2E1 in humans, rats, and mice. cdc.gov This initial oxidation leads to the formation of a reactive intermediate, chlorobenzene 3,4-epoxide (also referred to as 4-chlorobenzene-1,2-epoxide). cdc.govepa.gov To a lesser extent, chlorobenzene 2,3-epoxide can also be formed. cdc.gov This epoxidation is a critical activation step.

Once formed, the chlorobenzene epoxide can undergo several transformations:

Glutathione (B108866) Conjugation: The epoxide can be conjugated with glutathione (GSH), a reaction that funnels the metabolite towards the formation of mercapturic acids. cdc.govepa.gov

Hydrolysis: Enzymatic hydrolysis via epoxide hydrolase converts the epoxide to 3,4-dihydro-3,4-dihydroxychlorobenzene. cdc.gov

Rearrangement: The epoxide can rearrange to form chlorophenols, such as 4-chlorophenol. cdc.govepa.gov

These primary metabolites can then undergo further conjugation reactions, including the formation of glucuronide and sulfate (B86663) conjugates, before being excreted in the urine. ontosight.aicdc.gov Studies in rabbits administered chlorobenzene have identified 4-chlorocatechol (B124253) glucuronide and p-chlorophenylglucuronide as urinary metabolites. nih.gov In humans exposed to chlorobenzene, the major urinary metabolites are 4-chlorocatechol and p-chlorophenylmercapturic acid. epa.govnih.gov However, the excretion of p-chlorophenylmercapturic acid is significantly lower than that of 4-chlorocatechol. cdc.govnih.gov

The metabolism of other halobenzenes, such as bromobenzene (B47551) and iodobenzene, follows a similar pattern, also leading to the formation of the corresponding halophenylmercapturic acids. issx.org For instance, studies on 1,2-dichlorobenzene (B45396) in rats have shown that the major biotransformation route is via the glutathione pathway, with approximately 60% of urinary metabolites being mercapturic acids. tno.nl

Metabolism of Lindane and Chlorinated Cyclohexanes

Lindane (gamma-hexachlorocyclohexane) is an organochlorine insecticide whose metabolism also leads to the formation of this compound. kyoto-u.ac.jpnih.gov The biotransformation of lindane is complex and involves several enzymatic reactions, including dehydrochlorination, dehydrogenation, and oxygenation. kyoto-u.ac.jp

One of the proposed pathways for the formation of this compound from lindane involves the initial dechlorination of lindane to (346/5)-BTC (pentachlorocyclohexene). kyoto-u.ac.jp This intermediate is then believed to be a direct precursor for the S-4-chlorophenyl-cysteine derivative, which subsequently enters the mercapturic acid pathway. kyoto-u.ac.jp

Studies in developing rats have shown an age-dependent increase in lindane metabolism. nih.gov Interestingly, anaerobic reductive dechlorination of lindane to this compound was found to decrease with age, while oxidative phase I reactions increased. nih.gov This suggests that the metabolic fate of lindane can be influenced by developmental stage. The biotransformation of other chlorinated cyclohexanes and related compounds can also generate intermediates that are substrates for the mercapturic acid pathway. nih.govnih.govmdpi.com

Formation of Arene Oxide Intermediates

The formation of arene oxides is a pivotal step in the metabolic activation of aromatic compounds like chlorobenzene. wikipedia.org Arene oxides are epoxides of aromatic rings and are known to be highly reactive electrophilic intermediates. wikipedia.orgpnas.org

In the context of chlorobenzene metabolism, cytochrome P-450 enzymes catalyze the epoxidation of the aromatic ring to form chlorobenzene 3,4-oxide. cdc.govpnas.org This arene oxide is a key branching point in the metabolic pathway. It can isomerize to form phenols, undergo enzymatic hydration to form dihydrodiols, or react with nucleophiles such as glutathione. wikipedia.orgpnas.org

The reaction of the chlorobenzene arene oxide with glutathione is the entry point into the mercapturic acid pathway, ultimately leading to the formation of this compound. cdc.govtandfonline.com The formation of a premercapturic acid intermediate is characteristic of the glutathione conjugation of aromatic rings. tandfonline.com For example, in the case of bromobenzene, the initial epoxide reacts with glutathione to form a glutathione S-conjugate, which is then processed to a premercapturic acid. Acid-catalyzed dehydration of this intermediate yields the final S-(4-bromophenyl)mercapturic acid. tandfonline.com A similar mechanism is proposed for chlorobenzene.

The Mercapturic Acid Pathway in this compound Formation

The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic xenobiotics and their metabolites. tandfonline.comnih.gov It involves a series of enzymatic steps that convert reactive electrophiles into more water-soluble and readily excretable mercapturic acids (N-acetyl-L-cysteine S-conjugates). nih.govresearchgate.net

Sequential Enzymatic Transformations

Following the initial glutathione conjugation, the resulting S-(4-chlorophenyl)glutathione conjugate undergoes a series of sequential enzymatic cleavages. tandfonline.comnih.govuomus.edu.iq

Removal of Glutamic Acid: The γ-glutamyl moiety is cleaved from the glutathione conjugate by the enzyme γ-glutamyltransferase (GGT). tandfonline.comresearchgate.net This yields the corresponding S-(4-chlorophenyl)cysteinylglycine.

Removal of Glycine (B1666218): The glycine residue is then removed by a dipeptidase, resulting in the formation of S-(4-chlorophenyl)cysteine. tandfonline.comnih.gov

N-Acetylation: The final step is the N-acetylation of the cysteine conjugate, catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT). tandfonline.comnih.gov This reaction utilizes acetyl-CoA as the acetyl group donor and produces the final, excretable metabolite, this compound (N-acetyl-S-(4-chlorophenyl)cysteine). tandfonline.com

The resulting this compound is a water-soluble compound that can be readily eliminated from the body, primarily in the urine. nih.gov The presence of mercapturic acids in urine can serve as a biomarker for exposure to the parent xenobiotic compound. nih.govresearchgate.net

Gamma-Glutamyltransferase Activity

The first step in the degradation of the glutathione S-conjugate involves the enzyme gamma-glutamyltransferase (GGT; also known as gamma-glutamyl transpeptidase). wikipedia.orgnih.gov GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione S-conjugates to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.orgnih.gov By cleaving the gamma-glutamyl bond, GGT releases the glutamic acid residue from the conjugate, converting the S-(chlorophenyl)glutathione into an S-(chlorophenyl)cysteinyl-glycine dipeptide. researchgate.nettandfonline.com This reaction is crucial for glutathione homeostasis and the metabolism of xenobiotics conjugated with glutathione. nih.gov

Dipeptidase Cleavage

Following the action of GGT, the resulting S-(chlorophenyl)cysteinyl-glycine conjugate is a substrate for various dipeptidases. researchgate.nettandfonline.com These enzymes hydrolyze the peptide bond between the cysteine and glycine residues. This cleavage removes the glycine molecule, yielding an S-(chlorophenyl)cysteine conjugate. researchgate.nettandfonline.com This step is essential for further processing the conjugate into its final mercapturic acid form.

Cysteine S-Conjugate N-Acetyltransferase (NAT) Activity

The final step in the biosynthesis of this compound is the N-acetylation of the S-(4-chlorophenyl)cysteine conjugate. researchgate.netnih.gov This reaction is catalyzed by the microsomal enzyme Cysteine S-conjugate N-acetyltransferase (NAT). nih.gov Specifically, the enzyme NAT8, which is primarily expressed in the liver and kidney and is associated with the endoplasmic reticulum, has been identified as the key enzyme responsible for this final acetylation step. nih.govuniprot.org NAT utilizes acetyl-CoA as a donor to transfer an acetyl group to the amino group of the cysteine residue, forming the N-acetyl-S-(4-chlorophenyl)cysteine, commonly known as this compound. nih.govuniprot.org This final product is more water-soluble and is readily eliminated from the body, primarily in the urine. researchgate.net

Role of Specific Isozymes and Their Substrate Specificity

The metabolism leading to chlorophenylmercapturic acids is mediated by several superfamilies of enzymes, each containing multiple isozymes with varying substrate specificities. wikipedia.org Isozymes are different forms of an enzyme that catalyze the same reaction but may differ in their amino acid sequence, kinetic parameters, and regulation. wikipedia.org

The initial activation of a parent compound like chlorobenzene is carried out by cytochrome P450 (CYP450) isozymes. cdc.gov CYP2E1 is the main enzyme involved in the oxidation of chlorobenzene in humans, rats, and mice, with CYP3A also playing a role. cdc.gov These enzymes generate reactive epoxide intermediates at different positions on the aromatic ring. cdc.gov

The subsequent detoxification is initiated by Glutathione S-transferases (GSTs), a large family of isozymes that catalyze the conjugation of the electrophilic epoxides with glutathione. researchgate.net The specific GST isozymes involved can influence the rate and stereochemical outcome of the conjugation.

The final acetylation step is catalyzed by Cysteine S-conjugate N-acetyltransferase, for which NAT8 has been identified as the specific isozyme in humans. nih.gov NAT8 is located in the endoplasmic reticulum and catalyzes the N-acetylation of various cysteine S-conjugates, including S-benzyl-L-cysteine, to form mercapturic acids. nih.gov The efficiency of catalysis by NATs can vary depending on the lipophilicity of the substituent on the sulfur atom. nih.gov

Table 1: Key Enzymes and Isozymes in the Formation of this compound
Enzyme/IsozymeMetabolic StepFunctionCellular Location
Cytochrome P450 (e.g., CYP2E1, CYP3A)ActivationOxidizes chlorobenzene to form reactive chlorobenzene epoxide intermediates. cdc.govEndoplasmic Reticulum
Glutathione S-Transferases (GSTs)ConjugationCatalyzes the conjugation of chlorobenzene epoxides with glutathione (GSH). researchgate.netCytosol
Gamma-Glutamyltransferase (GGT)DegradationRemoves the glutamyl residue from the glutathione conjugate. wikipedia.orgnih.govCell Membrane
DipeptidasesDegradationRemoves the glycine residue from the cysteinyl-glycine conjugate. researchgate.nettandfonline.comVarious
Cysteine S-conjugate N-acetyltransferase (NAT8)AcetylationAdds an acetyl group to the cysteine S-conjugate to form the final mercapturic acid. nih.govuniprot.orgEndoplasmic Reticulum

Isomeric Formation and Stereochemistry of Chlorophenylmercapturic Acids

Formation of Ortho-, Meta-, and Para-Isomers

The metabolism of chlorobenzene can result in the formation of three different positional isomers of chlorophenylmercapturic acid: ortho (2-chloro), meta (3-chloro), and para (4-chloro). cdc.gov The formation of these isomers is dictated by the initial oxidation of the chlorobenzene ring by cytochrome P450 enzymes. cdc.govcerij.or.jp This process can generate different epoxide intermediates, primarily 2,3-chlorobenzene epoxide and 3,4-chlorobenzene epoxide. cdc.gov

These epoxides are then attacked by glutathione. The enzymatic conjugation and subsequent processing lead to the corresponding mercapturic acids. For instance, the 3,4-chlorobenzene epoxide pathway leads to the formation of this compound. cdc.gov Similarly, the 2,3-epoxide can lead to 2-chlorophenylmercapturic acid. cdc.gov Studies in rabbits have identified the presence of ortho-, meta-, and para-chlorophenylmercapturic acids as urinary metabolites, with the para-isomer and its precursors being the major products. tandfonline.com The relative amounts of each isomer can vary between species. For example, in rats, this compound is the primary urinary metabolite, whereas in humans, 4-chlorocatechol is more abundant. cdc.govnih.gov

Table 2: Isomers of Chlorophenylmercapturic Acid and Their Precursors
IsomerCommon NamePrecursor EpoxideReference
2-Chlorophenylmercapturic acidortho-isomer2,3-Chlorobenzene epoxide cdc.gov
3-Chlorophenylmercapturic acidmeta-isomerDirect oxidative pathway or epoxide intermediate cdc.govtandfonline.com
This compoundpara-isomer3,4-Chlorobenzene epoxide cdc.gov

Stereochemical Considerations in Metabolite Formation

The enzymatic reactions involved in metabolism are often highly stereospecific, meaning they produce or act on specific three-dimensional arrangements of atoms (stereoisomers). The formation of chlorophenylmercapturic acid metabolites is no exception.

The initial epoxidation of the chlorobenzene ring by CYP450 enzymes can create chiral centers, and the subsequent enzymatic reactions by epoxide hydrolase and glutathione S-transferases proceed with a high degree of stereoselectivity. This leads to the formation of specific stereoisomers of the metabolites. gsartor.org Evidence for this stereospecificity comes from the isolation of "premercapturic acids," which are acid-labile intermediates. For chlorobenzene, the premercapturic acid has been identified as N-acetyl-S-(4-chloro-1,2-dihydro-2-hydroxyphenyl)-L-cysteine. tandfonline.comepa.gov The specific structure of this intermediate confirms that the metabolic pathway proceeds via a defined stereochemical course from the initial 3,4-chlorobenzene oxide. While numerous stereoisomers are theoretically possible, the defined active sites of the metabolic enzymes ensure that only a specific isomer, or a limited number of isomers, is formed. nih.gov This high degree of stereospecificity is a fundamental characteristic of biological metabolism. gsartor.org

Influence of Modulators and Environmental Factors on Biotransformation

Enzyme Induction Effects (e.g., Phenobarbital (B1680315) Pretreatment)

Enzyme induction is a process where exposure to certain chemicals increases the synthesis of specific enzymes, leading to an accelerated metabolism of other compounds. Phenobarbital is a classic example of an enzyme inducer, known to enhance the activity of various drug-metabolizing enzymes, including cytochrome P450 (CYP) and glutathione S-transferases (GSTs). nih.govmdpi.com The formation of this compound originates from the metabolism of chlorobenzene, which is initiated by CYP-mediated oxidation to form reactive epoxides. epa.govnih.gov These epoxides are then conjugated with glutathione (GSH) in a reaction catalyzed by GSTs, eventually leading to the formation and excretion of the mercapturic acid. epa.govnih.gov

Interestingly, studies on the effect of phenobarbital pretreatment on chlorobenzene metabolism have yielded complex results. In one study involving male Wistar rats treated with chlorobenzene, pretreatment with phenobarbital did not appear to significantly alter the excretion pattern of p-chlorophenylmercapturic acid. nih.gov However, the same study observed a notable increase in the excretion of chlorophenol metabolites. Specifically, the excretion of p- and m-chlorophenols doubled, and the excretion of o-chlorophenol increased fourfold in phenobarbital-pretreated animals compared to untreated rats. nih.gov This suggests that phenobarbital primarily induces the direct hydroxylation pathway of chlorobenzene metabolism rather than the pathway leading to mercapturic acid formation. nih.gov

Conversely, other research has demonstrated that phenobarbital does induce GSTs. nih.govnih.gov For instance, phenobarbital treatment in rats has been shown to increase the transcriptional activity of the glutathione S-transferase A1/A2 (rGSTA1/A2) gene in the liver. nih.gov Furthermore, multiple doses of phenobarbital elevated the expression and activity of individual GST subunits in rat testis. nih.govresearchgate.net This induction of GSTs would theoretically enhance the conjugation of chlorobenzene epoxides with glutathione, potentially leading to increased formation of this compound. The apparent discrepancy between the observed lack of change in mercapturic acid excretion and the known induction of GSTs by phenobarbital highlights the complexity of metabolic regulation. It may be that while GSTs are induced, the rate-limiting step in mercapturic acid formation under these conditions lies elsewhere, or that other competing metabolic pathways induced by phenobarbital divert the chlorobenzene metabolites away from the mercapturic acid pathway.

Table 1: Effect of Phenobarbital Pretreatment on the Excretion of Chlorobenzene Metabolites in Rats

Nutritional and Confounding Factors Affecting Metabolism

The nutritional status of an individual can be a significant confounding factor in the biotransformation of xenobiotics. The availability of essential nutrients, particularly amino acids and antioxidants, can directly impact the capacity of metabolic pathways. cdc.gov The formation of this compound is intrinsically linked to glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine. nih.gov Therefore, dietary deficiencies in these precursor amino acids could limit the availability of glutathione for conjugation reactions.

Studies have shown that exposure to chlorobenzene itself can perturb glutathione metabolism. In rats, administration of chlorobenzene led to a dose-dependent decrease in both hepatic glutathione and cysteine levels. nih.gov This suggests that exposure to the parent compound can increase the demand for cysteine and glutathione, potentially making an individual with a compromised nutritional status more susceptible to altered metabolic outcomes. A diet deficient in protein or specific amino acids could impair the body's ability to replenish glutathione stores, thereby affecting the extent of mercapturic acid formation.

Furthermore, dietary components such as antioxidants can influence metabolic processes. While specific studies on the effect of dietary antioxidants on this compound formation are limited, research on related compounds like hexachlorobenzene (B1673134) has shown that dietary antioxidants can affect its biotransformation. nih.gov Additionally, diet can influence the activity and expression of intestinal GSTs, which represent a first line of defense against ingested xenobiotics. researchgate.net For instance, studies in fish have demonstrated that different diets can elicit regional differences in GST protein levels in the intestine. researchgate.net This indicates that dietary habits could modulate the initial phase of detoxification for compounds like chlorobenzene, thereby influencing the subsequent metabolic pathways, including the formation of this compound.

Table 2: Nutritional and Confounding Factors Influencing Chlorobenzene Metabolism

Analytical Chemistry and Detection Methodologies for 4 Chlorophenylmercapturic Acid

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 4-CPMA, aiming to isolate the analyte from complex biological samples like urine and plasma, while minimizing matrix interference. The primary methods employed include extraction, followed by hydrolytic cleavage and derivatization to enhance analytical sensitivity and compatibility with chromatographic systems.

The initial step in the analysis of 4-CPMA from biological fluids typically involves an extraction procedure to concentrate the analyte and remove interfering substances. The two most common approaches are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional method that relies on the differential solubility of the analyte in two immiscible liquid phases. For acidic compounds like 4-CPMA, the pH of the aqueous sample is adjusted to ensure the analyte is in a non-ionized form, thereby increasing its solubility in an organic solvent. A typical LLE protocol for organic acids in urine involves acidification of the sample, followed by extraction with a water-immiscible organic solvent such as ethyl acetate (B1210297) nih.gov.

Solid-Phase Extraction (SPE) has gained popularity due to its efficiency, selectivity, and reduced solvent consumption compared to LLE. SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte from the liquid sample. For mercapturic acids, reversed-phase sorbents like C18 are commonly used nih.gov. The general steps for SPE include conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest with a small volume of an organic solvent. A study on the determination of various mercapturic acids in urine reported the use of a C18 solid-phase extraction column for purification and concentration prior to analysis nih.gov.

A comparative study of LLE and SPE for the extraction of urinary organic acids highlighted that while LLE can be more cost-effective, SPE often provides higher recovery rates and isolates a greater number of metabolites nih.gov.

Interactive Table: Comparison of Extraction Techniques for Acidic Analytes
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid sorbent
Selectivity ModerateHigh
Solvent Consumption HighLow
Automation Potential LowHigh
Typical Recovery 77.4% for organic acids nih.gov84.1% for organic acids nih.gov
Common Application Extraction of organic acids from urine nih.govExtraction of mercapturic acids from urine nih.govnih.gov

Due to the polar and often non-volatile nature of mercapturic acids, derivatization is a crucial step, particularly for analysis by gas chromatography. This process chemically modifies the analyte to increase its volatility and thermal stability.

Hydrolytic Cleavage: A common strategy for the analysis of chlorophenylmercapturic acids involves the initial hydrolytic cleavage of the mercapturic acid to its corresponding chlorothiophenol. This is typically achieved by heating the sample in the presence of a strong base, such as sodium hydroxide (B78521) nih.gov. This cleavage simplifies the molecule and prepares it for subsequent derivatization.

Derivatization: Following hydrolysis, the resulting chlorothiophenol is derivatized. A widely used method is the formation of acetate esters by adding acetic anhydride (B1165640) to the alkaline solution nih.gov. This acylation step not only improves the chromatographic properties of the analyte but also prevents the oxidation of thiophenols to disulfides nih.gov. Other common derivatization techniques for acidic compounds include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose sigmaaldrich.com. The choice of derivatization reagent and reaction conditions is critical to ensure a high yield of a stable product jfda-online.com.

The derivatization process serves multiple purposes:

Increased Volatility: Essential for GC analysis where the sample must be vaporized.

Improved Thermal Stability: Prevents degradation of the analyte at the high temperatures of the GC inlet and column.

Enhanced Chromatographic Separation: Leads to better peak shapes and resolution.

Improved Mass Spectrometric Identification: Can produce characteristic fragmentation patterns that aid in structural elucidation.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methodologies for 4-CPMA, providing the necessary separation from other components in the sample extract before detection. The choice between gas and liquid chromatography depends on the analyte's properties and the desired sensitivity and specificity of the assay.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of 4-CPMA, which is non-volatile, derivatization is a mandatory step as described previously.

Gas Chromatography (GC): In the analysis of chlorophenylmercapturic acid metabolites, after hydrolysis and derivatization to their acetate esters, the derivatives are separated on a GC column. One study successfully utilized a mixed-phase column (4% SE-30 + 6% OV-210) for the separation nih.gov. An electron-capture detector (ECD) is often employed for the detection of halogenated compounds like chlorophenyl derivatives due to its high sensitivity to electronegative atoms. Recoveries of chlorothiophenols using this method have been reported to be in the range of 82% to 93% nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a highly specific and sensitive detection method. The GC separates the components of the mixture, and the MS provides information about the mass-to-charge ratio of the fragments of each component, allowing for their identification. The mass spectrometer is typically operated in electron impact (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity scispace.com.

Interactive Table: Typical GC-MS Parameters for Derivatized Organic Acids
ParameterTypical SettingReference
Column HP-5 MS (30 m x 0.25 mm x 0.25 µm) mdpi.com
Carrier Gas Helium mdpi.com
Flow Rate 1 mL/min mdpi.com
Inlet Temperature 250 °C mdpi.com
Oven Program Initial 100°C, ramped to 280°C scispace.com
Ionization Mode Electron Impact (EI) at 70 eV scispace.com
Detector Mass Spectrometer (Scan or SIM mode) scispace.com

Liquid chromatography is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like 4-CPMA, often without the need for derivatization.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is commonly used for the separation of mercapturic acids. A C18 or C30 stationary phase is often employed, with a mobile phase typically consisting of a mixture of an aqueous solution (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govvliz.be. The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group of 4-CPMA, leading to better retention and peak shape on the reversed-phase column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The combination of LC with tandem mass spectrometry is a highly sensitive and selective technique for the quantification of trace levels of analytes in complex matrices rsc.org. An electrospray ionization (ESI) source, typically operated in negative ion mode, is used to generate ions of the acidic mercapturic acids nih.gov. The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity and reduces background noise. Detection limits for mercapturic acids using LC-MS/MS can be in the low ng/mL range nih.gov.

Interactive Table: Exemplary LC-MS/MS Conditions for Acidic Compound Analysis
ParameterConditionReference
LC System UPLC I-Class System lcms.cz
Column Reversed-phase C18 vliz.be
Mobile Phase A 0.02 M Formic acid in water vliz.be
Mobile Phase B Acetonitrile vliz.be
Gradient Linear gradient from 40% to 100% B vliz.be
Ionization Source Electrospray Ionization (ESI), Negative Mode nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)

Ion exchange chromatography (IEC) is a powerful technique for the separation of charged molecules iajps.combio-rad.com. The principle of IEC is based on the reversible electrostatic interaction between charged analytes and the charged functional groups on the stationary phase tosohbioscience.com. There are two main types of IEC:

Anion Exchange Chromatography: The stationary phase is positively charged and retains negatively charged analytes (anions).

Cation Exchange Chromatography: The stationary phase is negatively charged and retains positively charged analytes (cations).

For the analysis of 4-Chlorophenylmercapturic acid, which possesses a carboxylic acid group, anion exchange chromatography would be the applicable mode. At a pH above its acid dissociation constant (pKa), the carboxylic acid group will be deprotonated, resulting in a negatively charged molecule. This negatively charged 4-CPMA can then be retained on a positively charged anion exchange column.

Elution of the retained analyte is typically achieved by either increasing the salt concentration of the mobile phase or by changing the pH to neutralize the charge on the analyte or the stationary phase tosohbioscience.com. While specific applications of IEC for the direct analysis of 4-CPMA are not extensively documented in readily available literature, the principles of the technique suggest its potential utility, particularly as a sample clean-up or fractionation step prior to analysis by other methods like LC-MS/MS. It could be especially useful for separating 4-CPMA from other neutral or positively charged interfering compounds in a complex biological matrix.

Detection and Quantification Approaches

The choice of detection and quantification approach for this compound is dictated by the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal separation techniques used, coupled with various detectors for quantification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the quantification of mercapturic acids in complex biological matrices like urine and serum due to its high sensitivity and specificity. This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.

In a typical LC-MS/MS analysis, 4-CPMA is first separated from other components in the sample on a reversed-phase column (e.g., C18). The analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative ion mode. Tandem mass spectrometry (MS/MS) enhances selectivity by using a two-stage mass analysis process. The first mass analyzer selects the precursor ion (the ionized 4-CPMA molecule), which is then fragmented in a collision cell. The second mass analyzer detects specific product ions resulting from this fragmentation. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for highly selective and sensitive quantification. For analogous compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA), precursor to product ion transitions (e.g., m/z 199 to m/z 141) are monitored for confident identification and quantification.

Ultraviolet (UV) Detection

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a robust and widely available technique for the analysis of compounds that possess a chromophore, such as the phenyl ring in this compound. The method relies on the principle that the analyte absorbs light at a specific wavelength in the UV-visible spectrum.

For compounds containing a chlorophenyl group, detection is often performed at low UV wavelengths to maximize sensitivity. Based on methods for structurally similar molecules, a detection wavelength in the range of 220-225 nm is typically optimal for 4-CPMA. The analysis is commonly performed using a reversed-phase C18 column with a mobile phase consisting of an acidified water-acetonitrile or water-methanol mixture. While less sensitive and selective than mass spectrometry, HPLC-UV is a cost-effective and reliable method for analyzing samples with higher concentrations of the analyte or in less complex matrices. To enhance specificity when dealing with potential interferences, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak for purity assessment.

Electron Capture Detection

Gas chromatography coupled with an electron capture detector (GC-ECD) is an extremely sensitive technique for the detection of electrophilic compounds, particularly those containing halogens like the chlorine atom in this compound. This makes it highly suitable for trace-level analysis in environmental samples.

Direct analysis of 4-CPMA by GC is not feasible due to its low volatility. Therefore, a derivatization step is required. A common approach involves the alkaline hydrolysis of the mercapturic acid to form the corresponding chlorothiophenol, which is then converted into a more volatile and thermally stable ester, such as an acetate ester, prior to injection into the GC system. The GC column separates the derivatized analyte from other sample components before it reaches the electron capture detector. The ECD contains a radioactive source that emits electrons, creating a stable current. When an electronegative compound like the chlorinated derivative passes through, it captures electrons, causing a measurable drop in the current that is proportional to the analyte's concentration.

Method Validation and Performance Characteristics

To ensure the reliability and accuracy of analytical data, methods for the quantification of this compound must be rigorously validated. Key performance characteristics that are assessed include sensitivity, accuracy, precision, and the limits of detection and quantification.

Sensitivity, Accuracy, and Precision Assessments

The performance of analytical methods is established through validation studies that measure accuracy (as percent recovery) and precision (as relative standard deviation, RSD).

Accuracy is determined by analyzing samples spiked with a known concentration of the analyte and calculating the percentage of the analyte that is measured (recovery). For related mercapturic acids and chlorinated compounds, methods typically demonstrate good accuracy.

Precision measures the repeatability of the method. It is assessed by performing multiple analyses of the same sample and is expressed as the RSD. Intra-assay precision evaluates variability within a single analytical run, while inter-assay precision assesses variability across different runs.

The table below summarizes typical performance characteristics for methods used to analyze mercapturic acids and related chlorinated compounds, which are indicative of the expected performance for a validated 4-CPMA assay.

Analytical MethodCompound TypeAccuracy (Mean Recovery %)Precision (RSD %)Source
LC-MS/MSMercapturic Acids101.7% - 106.5%2.6% - 7.7%
LC-MS/MSMetabolites (PHE, HPLA, HPPA)95.0% - 110.5%<10%
GC-ECDChlorinated Acids75% - 123%4.6% - 37.0%
GC-ECDChlorothiophenols82% - 93%Not Reported

Detection and Quantification Limits

The limits of detection (LOD) and quantification (LOQ) are critical performance metrics that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, typically defined with a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy, often defined with a signal-to-noise ratio of 10:1.

LC-MS/MS methods generally provide the lowest detection and quantification limits, making them ideal for trace bioanalysis. GC-ECD also offers excellent sensitivity for halogenated compounds. HPLC-UV is typically less sensitive but sufficient for many applications. The table below presents typical LOD and LOQ values achieved for analogous compounds using these techniques.

Analytical MethodCompound TypeLODLOQSource
LC-MS/MSS-Phenylmercapturic acid0.003 µg/LNot Reported
LC-MS/MS4-chloro-2-methylphenoxyacetic acid0.004 mg/kg0.01 mg/kg
LC-MS/MS4-chlorophenoxyacetic acid0.005 mg/kg0.015 mg/kg
HPLC-UV4-(4-chlorophenyl)-4-hydroxypiperidine1 ng/mLNot Reported
GC-ECDChlorobenzenes1 - 50 ng/mLNot Reported

Recovery Studies in Complex Biological Matrices

The accurate quantification of xenobiotic metabolites in complex biological matrices, such as urine and plasma, is contingent upon the efficiency of the analytical method in extracting the analyte from the sample. Recovery studies are therefore a critical component of method validation, assessing the proportion of the analyte of interest that is successfully recovered through the sample preparation and extraction process. For this compound, while specific recovery data is limited in publicly available literature, studies on analogous mercapturic acids and related metabolites of chlorobenzene (B131634) provide valuable insights into the methodologies and expected recovery efficiencies in biological samples like human urine.

Detailed Research Findings

Research into the analytical detection of mercapturic acids often employs techniques such as solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are designed to isolate the analytes from interfering substances within the biological matrix and concentrate them for sensitive detection.

A study on the simultaneous determination of four mercapturic acids in human urine, including the structurally similar S-phenylmercapturic acid (SPMA), utilized a C18 solid-phase extraction column for sample purification and concentration. The subsequent analysis by HPLC-MS/MS demonstrated high recovery rates for the targeted mercapturic acids. For SPMA, the recovery was found to be in the range of 101.7% to 104.3% across three different spiked concentration levels in human urine. nih.gov This suggests that the extraction methodology is highly efficient for this class of compounds. The detailed recovery data for SPMA and other mercapturic acids from this study are presented in Table 1.

Table 1: Recovery of Mercapturic Acids from Human Urine Using Solid-Phase Extraction and LC-MS/MS

Compound Spiked Concentration Level Recovery Range (%) Relative Standard Deviation (RSD) (%)
S-phenylmercapturic acid (SPMA) Low, Medium, High 101.7 - 104.3 2.6 - 7.7
N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) Low, Medium, High 105.6 - 124.4 2.6 - 7.7
N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA) Low, Medium, High 102.7 - 106.5 2.6 - 7.7

Furthermore, research on other metabolites of chlorobenzene, the parent compound of this compound, also provides relevant recovery data. A study focused on the determination of p-chlorophenol in urine established a method using solid-phase extraction followed by gas chromatography. The recovery rates for p-chlorophenol in this study were reported to be between 89.3% and 104.4%. nih.gov These findings, detailed in Table 2, indicate that metabolites of chlorobenzene can be efficiently extracted from urine samples.

Table 2: Recovery of p-Chlorophenol from Human Urine

Analytical Method Recovery Rate (%) Intra-day RSD (%) Inter-day RSD (%)

While the data presented is for compounds structurally and metabolically related to this compound, it underscores the effectiveness of established analytical techniques, particularly solid-phase extraction, in achieving high recovery rates from complex biological matrices like urine. The consistent and high recovery percentages reported in these studies for analogous compounds suggest that similar efficiencies would be attainable for this compound with appropriately optimized extraction protocols.

Toxicokinetic Studies of 4 Chlorophenylmercapturic Acid

Absorption and Systemic Distribution Patterns in Animal Models

The formation and subsequent distribution of 4-chlorophenylmercapturic acid are dependent on the initial absorption and distribution of chlorobenzene (B131634). Studies in animal models have demonstrated that chlorobenzene is readily absorbed following oral and inhalation exposures.

Once absorbed, chlorobenzene, being lipophilic, is widely distributed throughout the body. Research in rats has shown that after inhalation exposure to radiolabeled chlorobenzene, the highest concentrations of radioactivity are found in adipose tissue, followed by the liver and kidney. epa.gov This distribution pattern is significant as the liver is the primary site of metabolism where chlorobenzene is converted into its various metabolites, including the precursor to this compound.

In rabbits administered radiolabeled chlorobenzene orally, approximately 20% of the dose was absorbed and distributed to various tissues. cdc.gov The systemic circulation of chlorobenzene and its initial metabolites allows for their transport to tissues where further biotransformation and eventual elimination processes occur.

Interactive Table: Distribution of Radiolabeled Chlorobenzene in Rats after Inhalation Exposure

TissueRelative Concentration of Radiolabel
Adipose TissueHigh
LiverModerate
KidneyModerate

Note: This table illustrates the relative distribution of chlorobenzene and its metabolites, which would include the precursors to this compound.

Excretion Pathways and Elimination Kinetics

The elimination of this compound is primarily through urinary excretion, following the metabolism of chlorobenzene.

The biotransformation of chlorobenzene in the liver involves oxidation by cytochrome P-450 enzymes to form reactive epoxides, such as chlorobenzene-3,4-epoxide. publisso.de These epoxides can then be detoxified through conjugation with glutathione (B108866) (GSH). This glutathione conjugate is further metabolized in the kidneys to form this compound, which is then excreted in the urine. cdc.gov This pathway is a critical detoxification mechanism, converting a reactive intermediate into a more water-soluble and excretable compound. The kidneys, therefore, play a crucial role not only in the final excretion but also in the formation of this specific mercapturic acid metabolite.

Urinary excretion is the major route for the elimination of chlorobenzene metabolites. cdc.gov In studies with rabbits, a significant portion of an orally administered dose of chlorobenzene was recovered as metabolites in the urine. cdc.gov

In humans exposed to chlorobenzene, this compound is one of the identified urinary metabolites, although it is typically found in lower concentrations compared to other metabolites like 4-chlorocatechol (B124253). cdc.govcdc.gov For instance, in one study, the excretion of this compound was markedly lower than that of 4-chlorocatechol in workers exposed to chlorobenzene via inhalation. cdc.govcdc.gov A similar ratio of these metabolites was observed in a volunteer who received an oral dose of chlorobenzene. cdc.govcdc.gov While specific half-life data for this compound is not extensively detailed, the elimination half-life of a major co-metabolite, 4-chlorocatechol, has been reported to be approximately 6.4 hours in humans. cdc.govcdc.gov

Interactive Table: Relative Abundance of Chlorobenzene Metabolites in Human Urine

MetaboliteRelative Abundance
4-ChlorocatecholMajor
4-ChlorophenolMinor
This compoundMinor

Note: This table provides a general comparison of the urinary excretion levels of major chlorobenzene metabolites.

Physiologically Based Pharmacokinetic (PBPK) Modeling Applications

Physiologically Based Pharmacokinetic (PBPK) models have been developed for chlorobenzene in rats to describe its absorption, distribution, metabolism, and elimination. nih.govtandfonline.com These models are essential tools for understanding the dose-dependent kinetics of the parent compound and provide a foundation for predicting the formation and excretion of its metabolites, such as this compound. tandfonline.com

A PBPK model for chlorobenzene in F-344 rats was developed and validated against experimental data from gas uptake studies and real-time exhaled breath analysis following intraperitoneal and oral administration. nih.gov Such models typically consist of compartments representing various tissues like the fat, liver, and rapidly and slowly perfused tissues. tandfonline.com The liver compartment is of particular importance as it is modeled as the primary site of metabolism. tandfonline.com The development of these animal PBPK models is considered a critical first step for future extrapolations to assess human health risks associated with chlorobenzene exposure and, by extension, the internal exposure to its metabolites. nih.govtandfonline.com

Comparative Toxicokinetic Profiles Across Species

Significant species differences have been observed in the metabolism of chlorobenzene, which consequently affects the profile of urinary metabolites, including this compound. The rate of metabolism of chlorobenzene to soluble metabolites is reportedly higher in humans compared to mice and rats. cdc.gov

Furthermore, there are notable species and sex differences in the rates of oxidation of chlorobenzene. For example, male mice exhibit markedly higher rates of oxidation than male rats and female mice. cdc.gov These differences in metabolic pathways and rates can lead to variations in the relative amounts of different metabolites produced. For instance, chlorobenzene metabolites identified in the urine of various animal species include 2-, 3-, and 4-chlorophenyl-mercapturic acids, chlorophenols, and chlorocatechols, along with their conjugates. cdc.gov The specific profile and quantity of these metabolites can vary between species, highlighting the importance of considering these differences when extrapolating toxicokinetic data from animal models to humans.

4 Chlorophenylmercapturic Acid As a Biomarker in Exposure Assessment

Utility in Biological Monitoring of Xenobiotic Exposure

4-Chlorophenylmercapturic acid (4-CMPA) serves as a urinary biomarker for assessing human exposure to certain xenobiotic compounds, primarily chlorobenzene (B131634) and 1,3-dichloropropene (B49464). The formation of mercapturic acids is a major metabolic pathway for detoxifying electrophilic compounds. nih.gov This process involves the conjugation of the xenobiotic with glutathione (B108866), which is subsequently metabolized to a cysteine conjugate and then acetylated to form a mercapturic acid that is excreted in the urine. pharmacy180.comresearchgate.net

The detection of specific mercapturic acids in urine provides a non-invasive method to confirm and quantify the uptake of parent compounds. For instance, urinary mercapturic acid metabolites are the primary method for determining human exposure to 1,3-dichloropropene, a soil fumigant. mdpi.com Studies involving voluntary bystanders exposed to Z- and E-1,3-dichloropropene during its application in agriculture have successfully used the corresponding urinary mercapturic acids for biological monitoring. nih.gov Similarly, p-chlorophenylmercapturic acid has been identified as a urinary metabolite in humans exposed to chlorobenzene through both inhalation and oral routes, confirming its utility in monitoring exposure to this solvent. researchgate.netnih.gov The presence of 4-CMPA in urine indicates that the body has absorbed and metabolized the parent xenobiotic.

Correlation with Parent Compound Exposure Levels

A critical aspect of a biomarker's utility is the correlation between its concentration in a biological sample and the exposure level of the parent compound. Research has demonstrated a quantitative relationship between the excreted amount of mercapturic acid and the extent of exposure to the precursor chemical.

In a study of individuals non-occupationally exposed to Z- and E-1,3-dichloropropene, a linear relationship was observed between respiratory exposure to the parent compounds and the urinary excretion of their respective mercapturic acid metabolites. nih.gov This direct correlation allows for the estimation of the absorbed dose from the concentration of the biomarker in urine. The study also noted that the urinary mercapturic acid of the Z-isomer was a more sensitive parameter for detecting low-level exposure than respiratory air monitoring alone. nih.gov

For chlorobenzene, while 4-CMPA is a known metabolite, studies have also established strong correlations for its other metabolites. For example, a significant correlation has been found between the time-weighted average (TWA) air concentration of monochlorobenzene and the post-shift urinary concentrations of its major metabolites, 4-chlorocatechol (B124253) and 4-chlorophenol. nih.gov Specifically, the Pearson's correlation coefficient between the logarithm of the TWA air concentration and the logarithm of the metabolite concentration was 0.72 for 4-chlorocatechol. nih.gov While 4-CMPA is a less abundant metabolite, its excretion is also expected to be proportional to the exposure dose. researchgate.net

Comparative Efficacy with Other Biomarkers of Exposure (e.g., 4-chlorocatechol, 4-chlorophenol)

When assessing exposure to chlorobenzene, 4-CMPA is one of several potential biomarkers, and its efficacy is often compared to other metabolites like 4-chlorocatechol and 4-chlorophenol. The metabolic profile of chlorobenzene in humans shows that different metabolites are produced and excreted in varying quantities.

Studies consistently show that the excretion of p-chlorophenylmercapturic acid is markedly lower than that of 4-chlorocatechol in workers exposed to chlorobenzene. researchgate.netnih.gov In one study of volunteers exposed to 10 ppm of chlorobenzene, 4-chlorocatechol was the major urinary metabolite, accounting for 74% of the metabolites measured, while chlorophenol isomers, primarily 4-chlorophenol, made up the remainder (13%). nih.gov Another investigation found that workers exposed to monochlorobenzene excreted, on average, three times more 4-chlorocatechol than 4-chlorophenol. nih.gov

This indicates that 4-chlorocatechol is a more abundant and therefore more easily detectable biomarker for chlorobenzene exposure than 4-CMPA. However, the ratio of mercapturic acid to 4-chlorocatechol in urine has been observed to be similar for both oral and inhalation exposure routes. researchgate.net While less abundant, 4-CMPA provides a specific indication of the glutathione conjugation pathway being involved in the detoxification of chlorobenzene. The choice of biomarker can also depend on other factors, such as the analytical methods available and the specific metabolic pathway of interest.

Comparison of Major Urinary Metabolites of Chlorobenzene
BiomarkerRelative Abundance in UrineRemarks
4-ChlorocatecholHigh (Major Metabolite)Accounts for ~74% of measured metabolites in one study. nih.gov Strong correlation with air exposure levels. nih.gov
4-ChlorophenolModerateAccounts for ~13% of measured metabolites in one study. nih.gov Has a longer elimination half-life (~12 hours). nih.gov
This compoundLow (Minor Metabolite)Excreted at markedly lower levels than 4-chlorocatechol. researchgate.netnih.gov Specific to the glutathione conjugation pathway.

Factors Influencing Biomarker Reliability and Interpretation

The reliability of 4-CMPA as a biomarker is influenced by several factors that can affect the absorption, metabolism, and excretion of the parent compound. These factors must be considered for accurate interpretation of biomonitoring data.

Significant variability in metabolic rates exists between individuals, which can alter the amount and ratio of excreted metabolites. This variability is largely due to genetic differences in the activity of metabolic enzymes. The formation of mercapturic acids is dependent on the glutathione S-transferase (GST) family of enzymes. nih.govresearchgate.net Genetic polymorphisms in GST genes are common in human populations and can lead to differences in enzyme function, including the complete absence of activity for certain isozymes (e.g., GSTM1 and GSTT1 null genotypes). nih.goveco-vector.comnih.gov Such genetic differences can result in large inter-individual variability in the capacity to conjugate xenobiotics with glutathione, thereby affecting the quantity of 4-CMPA produced and excreted. nih.gov Other intrinsic factors such as age and sex can also contribute to this variability. nih.gov

Both internal (endogenous) and external (exogenous) factors can confound the interpretation of biomarker data.

Endogenous Factors: Body composition, such as the amount of body fat, can affect the toxicokinetics of lipophilic compounds like chlorobenzene, influencing their distribution and release over time. nih.gov Sex differences in pharmacokinetics have also been noted for some organic solvents. nih.gov

Exogenous Factors: Diet can influence the availability of glutathione precursors, such as cysteine and glycine (B1666218), potentially affecting the rate of mercapturic acid formation. nih.gov Co-exposure to other substances, such as alcohol, can inhibit or induce the enzymes responsible for metabolizing the parent compound, altering the metabolic profile. nih.gov Physical activity during or after exposure can also change kinetic behavior by increasing pulmonary ventilation and cardiac output, which affects the absorption and distribution of inhaled substances. nih.gov

The timing of urine sample collection is crucial for accurately assessing exposure. The concentration of a metabolite in urine changes over time, governed by the absorption, distribution, metabolism, and excretion kinetics of the parent compound. For chlorobenzene, the elimination half-life of its metabolites varies; urinary 4-chlorocatechol has a reported half-life of 6.4 hours, while 4-chlorophenol's is longer at approximately 12 hours. nih.gov

This kinetic information dictates the optimal sampling window. For example, to capture peak excretion, samples are often collected at the end of a work shift. nih.gov In studies of 1,3-dichloropropene applicators, urine samples were collected before, during, and up to 24 hours after fumigation to characterize the full excretion profile. mdpi.com An improper sampling time relative to the exposure event can lead to an underestimation or overestimation of the absorbed dose. Therefore, standardized sampling strategies based on the toxicokinetics of the specific xenobiotic are essential for reliable biological monitoring.

Comparative and Mechanistic Investigations of 4 Chlorophenylmercapturic Acid Metabolism

Species-Specific Differences in Metabolic Profiles

The metabolic fate of chlorobenzene (B131634), the precursor to 4-chlorophenylmercapturic acid, exhibits significant variation among different mammalian species. These differences are primarily observed in the profile of urinary metabolites, reflecting distinct enzymatic activities and pathway preferences.

Studies comparing the urinary metabolites of chlorobenzene have revealed marked quantitative differences between species. In humans, the major urinary metabolite is 4-chlorocatechol (B124253), with the excretion of this compound being significantly lower. cdc.govnih.gov Conversely, in rats, this compound is the primary urinary metabolite. cdc.govnih.gov Rabbits also excrete this compound, along with other metabolites like p-chlorophenylglucuronide and 4-chlorocatechol glucuronide. nih.gov

A comparative study on monochlorobenzene metabolism showed that the ratio of urinary mercapturic acid to 4-chlorocatechol follows the order of rats > mice > rabbits based on intraperitoneal injection. nih.gov When comparing oral administration, the ratio in rats is significantly higher than in humans. nih.gov For instance, after oral administration of chlorobenzene to a human volunteer, this compound and 4-chlorocatechol were the two metabolites detected. cdc.gov However, in workers exposed through inhalation, the amount of this compound excreted was markedly lower than that of 4-chlorocatechol. cdc.govnih.gov

The metabolism of more complex related compounds also shows species-specific conjugation. For example, in the metabolism of 1,2,4-trichlorobenzene, rats primarily excrete N-acetyl-S-(trichlorophenyl)-L-cysteine isomers (mercapturic acids), accounting for 60-62% of urinary metabolites. nih.gov In contrast, rhesus monkeys excrete predominantly glucuronide conjugates of trichloro-cyclohexadiene-diols and trichlorophenols, with mercapturic acids not being major metabolites. nih.gov This highlights a fundamental difference in conjugation pathways, with rats favoring the mercapturic acid pathway for chlorinated benzenes, while monkeys favor glucuronidation. nih.gov

SpeciesPrimary Urinary Metabolite of ChlorobenzeneSecondary/Other MetabolitesReference
Human4-ChlorocatecholThis compound, Chlorophenol isomers cdc.govnih.gov
RatThis compound4-Chlorocatechol, 2- and 3-Chlorophenylmercapturic acid cdc.govnih.gov
RabbitMetabolite profile includes this compoundp-Chlorophenylglucuronide, 4-Chlorocatechol glucuronide, Dihydrodihydroxychlorobenzene nih.govnih.gov
MouseHigher mercapturic acid to 4-chlorocatechol ratio than rabbits- nih.gov
Rhesus MonkeyGlucuronide conjugates (from 1,2,4-trichlorobenzene)Mercapturic acids are not major metabolites nih.gov

The species-specific metabolic profiles are a direct consequence of differences in the activity and expression of key metabolizing enzymes. The formation of this compound from chlorobenzene is a multi-step process initiated by Cytochrome P-450 (CYP450) enzymes and followed by conjugation with glutathione (B108866) (GSH), catalyzed by Glutathione S-transferases (GSTs). cdc.govtandfonline.com

Cytochrome P-450 (CYP450): The initial oxidation of chlorobenzene is catalyzed by CYP450, primarily CYP2E1 in mice, rats, and humans. cdc.gov CYP3A also appears to be involved. cdc.gov The rate of this initial metabolic step can differ significantly; for instance, the rate of metabolism of chlorobenzene to soluble metabolites is higher in humans compared to mice and rats. cdc.gov Furthermore, up to a 10-fold difference in the rate of chlorobenzene metabolism has been observed among different human livers, indicating significant inter-individual variability. cdc.gov

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the reactive epoxide intermediates of chlorobenzene with glutathione, which is the first committed step in the mercapturic acid pathway. cdc.govtandfonline.com The activity and substrate specificity of GSTs vary considerably across species. nih.gov While all tested mammalian cell lines (from rat, mouse, hamster, and human) express GST activities, their relative activities towards different substrates show a degree of species-specificity. nih.gov This variation in GST activity directly influences the extent to which the glutathione conjugation pathway is utilized, contributing to the observed differences in mercapturic acid excretion. For example, the higher prevalence of the mercapturic acid pathway in rats for chlorinated benzenes compared to monkeys suggests higher or more efficient GST activity towards the chlorinated epoxide intermediates in rats. nih.gov

In Vitro vs. In Vivo Metabolic Comparisons

Comparing metabolic data from in vitro systems (like liver microsomes and hepatocytes) with in vivo findings is essential for understanding metabolic pathways and for extrapolating experimental results to whole organisms.

In vivo studies in rats show that after administration of chlorobenzene, the major urinary metabolites are this compound and conjugates of 4-chlorocatechol. cdc.gov In humans, in vivo exposure leads predominantly to the excretion of 4-chlorocatechol. cdc.govnih.gov

In vitro studies using rat liver microsomes have demonstrated that chlorobenzene is metabolized to intermediates that can covalently bind to nucleic acids and proteins. nih.gov This bioactivation is dependent on CYP450, as it is enhanced by pretreatment of the animals with phenobarbital (B1680315) (a CYP450 inducer) and suppressed by CYP450 inhibitors. nih.gov The cytosol fraction, which contains GSTs, was ineffective in bioactivation but is crucial for the detoxification step via glutathione conjugation. nih.gov Studies with both rat and human liver microsomes show that they can metabolize various chloro-compounds, though often at different rates, highlighting species differences at a subcellular level. researchgate.netnih.gov

A key observation is that in vitro systems can sometimes produce different metabolite profiles compared to in vivo metabolism. For instance, studies on lindane, another chlorinated compound, showed that its metabolites, including chlorophenylmercapturic acids, had a different product composition in vitro (using liver supernatant) compared to in vivo studies in rats. tandfonline.com This suggests that in the whole animal, other processes such as absorption, distribution, and the interplay between different cellular compartments (e.g., endoplasmic reticulum and cytosol) can influence the final metabolic outcome. tandfonline.com

Biochemical Mechanisms of Formation and Interconversion of Isomers

The formation of this compound from chlorobenzene is a well-defined biochemical pathway known as the mercapturic acid pathway. tandfonline.comnih.gov

Oxidation: The process begins in the liver, where chlorobenzene is oxidized by CYP450 enzymes. This reaction forms reactive epoxide intermediates: primarily the chemically-reactive chlorobenzene 3,4-epoxide and, to a lesser extent, the 2,3-epoxide. cdc.gov

Glutathione Conjugation: The electrophilic epoxide intermediates are then detoxified by conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs) and involves the nucleophilic attack of the thiol group of GSH on one of the epoxide's carbon atoms. cdc.govtandfonline.commdpi.com Conjugation with the 3,4-epoxide leads to the formation of a glutathione conjugate of 4-chlorophenyl, while the 2,3-epoxide yields the 2-chlorophenyl conjugate. cdc.gov

Metabolism of the Conjugate: The newly formed S-(chlorophenyl)glutathione conjugate undergoes sequential enzymatic cleavage. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue. nih.gov

Dipeptidase Action: Next, a dipeptidase cleaves the glycine (B1666218) residue, leaving an S-(chlorophenyl)cysteine conjugate. nih.gov

N-Acetylation: Finally, the cysteine conjugate is N-acetylated by a cysteine S-conjugate N-acetyltransferase in the kidney, yielding the final, water-soluble, and excretable mercapturic acid. tandfonline.com

The formation of different isomers (2-, 3-, and this compound) is dependent on the initial epoxidation step. While the 3,4-epoxide is the major intermediate leading to this compound, the formation of the 2,3-epoxide can lead to 2-chlorophenylmercapturic acid. cdc.gov 3-chlorophenylmercapturic acid has also been identified as a urinary metabolite in rats, suggesting that other metabolic routes or rearrangements may occur. cdc.gov

Interactions with Related Compounds and Metabolites

The metabolism of chlorobenzene to this compound can be influenced by the presence of other chemical compounds. These interactions can occur at various stages of the metabolic pathway, primarily by inducing or inhibiting the enzymes involved.

Enzyme Induction: Pretreatment of rats with phenobarbital, a known inducer of CYP450 enzymes, enhances the in vitro microsome-mediated interaction of chlorobenzene with DNA. nih.gov This indicates that increased CYP450 activity leads to a higher rate of formation of the reactive epoxide intermediates.

Metabolic Impairment: Exposure to a high dose of chlorobenzene in rats was shown to impair the metabolism of another chlorinated hydrocarbon, lindane. nih.gov Specifically, chlorobenzene selectively impaired pathways such as dehydrochlorination and direct hydroxylation of lindane. nih.gov This suggests that the metabolic systems responsible for detoxifying these compounds can become saturated or competitively inhibited when co-exposure occurs. Interestingly, pretreatment with subtoxic levels of chlorobenzene offered protection against this impairment, likely due to the induction of metabolic enzymes. nih.gov

These interactions highlight the complex interplay of metabolic pathways and demonstrate that exposure to mixtures of chemicals can lead to metabolic outcomes that are different from those of single-compound exposures.

Future Research Directions in 4 Chlorophenylmercapturic Acid Studies

Elucidation of Remaining Unknown Metabolic Pathways and Intermediates

The biotransformation of xenobiotics into mercapturic acids is a major detoxification route, initiated by conjugation with glutathione (B108866) (GSH). While the general mercapturic acid pathway is well-established, the specific upstream metabolic events leading to the formation of 4-CPMA from various parent compounds are not fully elucidated. Mercapturic acids are formed from glutathione S-conjugates, and this pathway is a predominant route for the detoxification of electrophilic compounds in humans and most other species nih.gov.

Future research must focus on identifying the full spectrum of precursor compounds that can be metabolized to 4-CPMA. For instance, the precursors of 4-CPMA in the metabolism of the pesticide lindane are not definitively known. It has been proposed that intermediates such as (346/5)-pentachlorocyclohexene (PCCHE) or (346/5)-tetrachlorocyclohexene (BTC) could be involved, but their existence as primary metabolites in mammals requires confirmation. A proposed, yet unconfirmed, pathway highlights these potential precursors.

A critical area of investigation is the identification of all reactive intermediates formed during the metabolism of 4-chlorophenyl-containing compounds. These intermediates are the electrophilic species that react with GSH, initiating the mercapturic acid pathway. Characterizing these transient molecules is essential for a complete mechanistic understanding of the toxification and detoxification balance.

Table 1: Proposed Metabolic Pathway Intermediates Leading to 4-CPMA from Lindane
Parent CompoundPotential Intermediate(s)Key Metabolic StepFinal MetaboliteStatus
Lindane (γ-hexachlorocyclohexane)(346/5)-PCCHE or (346/5)-BTCConjugation with Glutathione (GSH)4-Chlorophenylmercapturic acid (4-CPMA)Hypothesized, requires definitive confirmation in mammals

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification of biomarkers like 4-CPMA in biological matrices, primarily urine, is fundamental to exposure assessment. Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely used for the analysis of mercapturic acids. An isotope dilution tandem mass spectrometry method coupled with reversed-phase liquid chromatography has been developed for the analysis of eighteen different urinary mercapturic acids, with limits of quantitation ranging from 0.01 to 3.2 µg/L unimi.it.

However, future research should aim to push the boundaries of analytical sensitivity. The development of ultra-sensitive techniques is crucial for detecting minute concentrations of 4-CPMA that may result from chronic, low-level environmental exposures. Achieving lower limits of detection and quantification will enable more accurate risk assessments, particularly for vulnerable populations.

Furthermore, enhancing the specificity of these analytical methods is paramount. This involves minimizing matrix effects and ensuring that the analytical signal is unequivocally from 4-CPMA, without interference from other structurally similar endogenous or exogenous compounds. The development of high-throughput methodologies is also a priority to facilitate large-scale epidemiological studies, allowing for the efficient processing of thousands of samples to investigate links between exposure and health outcomes.

Integration with Metabolomics and Exposomics Platforms

To gain a holistic understanding of the biological impact of exposure to 4-CPMA precursors, it is essential to move beyond single-biomarker analysis. Integrating 4-CPMA measurements into broader 'omics' platforms, such as metabolomics and exposomics, represents a significant future research direction.

Metabolomics provides a comprehensive snapshot of the metabolic state of an organism. By correlating urinary 4-CPMA levels with global changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the exposure. This integrated approach can reveal novel mechanisms of toxicity and identify new biomarkers of effect, complementing the information provided by this biomarker of exposure mdpi.comnih.gov.

Exposomics aims to characterize the totality of an individual's environmental exposures throughout their life. Incorporating 4-CPMA as a specific chemical biomarker within exposomic studies will help to link exposure to 4-chlorophenyl-containing compounds with specific health outcomes. This integration allows for the investigation of complex interactions between different chemical exposures and their combined effect on biological systems, providing a more complete picture of environmental health risks.

Understanding the Implications of Species Differences for Extrapolation

Toxicological studies in animal models are a cornerstone of chemical risk assessment. However, extrapolating these findings to humans is fraught with uncertainty, largely due to species differences in xenobiotic metabolism nih.govnih.gov. The enzymes responsible for metabolizing foreign compounds can exhibit significant qualitative and quantitative variations between species, leading to different metabolic profiles and toxic responses nih.govnih.gov.

Future research must systematically investigate the species differences in the metabolic pathways leading to 4-CPMA. This involves comparative in vitro studies using liver microsomes or hepatocytes from different species (e.g., rats, mice, monkeys, and humans) to characterize the enzymes involved and their kinetic parameters. Such studies are critical because differences in metabolism can profoundly alter the toxicity of a chemical; what may be a minor pathway in a rat could be a major one in a human, or vice versa tandfonline.com.

Understanding these differences is essential for developing physiologically based pharmacokinetic (PBPK) models that can more accurately predict human internal doses and metabolic profiles from animal data. This will improve the reliability of human health risk assessments based on animal toxicity studies news-medical.net. The development of transgenic animal models expressing human metabolic enzymes also offers a promising avenue for minimizing the problems presented by species differences in xenobiotic metabolism nih.gov.

Exploration of Novel Biomarker Applications in Environmental and Occupational Health

Mercapturic acids are increasingly recognized as valuable, non-invasive biomarkers for assessing human exposure to electrophilic chemicals in environmental and industrial settings nih.govresearchgate.net. They are considered biomarkers of a toxicologically relevant internal dose because their formation is directly linked to the detoxification of reactive electrophiles that could otherwise damage cellular macromolecules like DNA and proteins nih.gov. The excretion of mercapturic acids in urine provides an integrated measure of an individual's absorption of a toxicant from all exposure routes researchgate.net.

The application of 4-CPMA as a specific biomarker for environmental and occupational exposures is a promising area for future research. While other mercapturic acids are used to monitor exposure to chemicals like acrylonitrile (B1666552) and benzene, the potential of 4-CPMA has not been fully explored unimi.itnih.gov. Future studies should focus on validating 4-CPMA as a biomarker for specific parent compounds containing the 4-chlorophenyl moiety, such as certain pesticides, herbicides, or industrial chemicals.

This validation process involves several key steps:

Population Studies: Conducting biomonitoring studies in occupationally or environmentally exposed populations to establish a clear correlation between external exposure levels and urinary 4-CPMA concentrations.

Toxicokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) parameters, particularly the urinary excretion half-life of 4-CPMA in humans, which is crucial for interpreting biomonitoring data nih.gov.

Background Level Assessment: Establishing reference ranges for 4-CPMA in the general population to distinguish occupational or elevated environmental exposure from background levels.

Table 2: Potential Applications and Validation Steps for 4-CPMA as a Biomarker
Potential Application AreaParent Compound(s) of InterestRequired Future Research/Validation
Occupational HealthIndustrial chemicals, pesticides with a 4-chlorophenyl groupWorkplace exposure-response studies, determination of biological exposure indices.
Environmental HealthPesticide residues, environmental contaminantsLarge-scale epidemiological studies, assessment of background levels in the general population.
Human Risk AssessmentAny compound metabolized to 4-CPMAToxicokinetic modeling, correlation with biomarkers of effect.

Q & A

Basic Research Questions

Q. How is 4-CPMA identified and quantified in biological samples such as urine?

  • Methodological Answer : 4-CPMA is typically analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). Researchers should validate assays by spiking biological matrices (e.g., urine) with synthetic 4-CPMA standards to confirm retention times, ionization efficiency, and fragmentation patterns. Enzymatic hydrolysis (e.g., β-glucuronidase treatment) may be required to liberate conjugated metabolites prior to analysis. Quantification requires calibration curves with appropriate quality controls to ensure precision (CV <15%) and accuracy (85–115%) .

Q. What factors contribute to interspecies differences in 4-CPMA excretion patterns?

  • Methodological Answer : Interspecies variability arises from differences in cytochrome P450 (CYP) isoforms (e.g., CYP2E1/CYP3A activity) and glutathione transferase efficiency. For example, rodents excrete ~60% of chlorobenzene doses as 4-CPMA, whereas humans primarily excrete 4-chlorocatechol. To study this, researchers can use liver microsomal assays to compare metabolic rates across species. Statistical tests (e.g., ANOVA) should confirm differences in enzyme kinetics (Km, Vmax) and metabolite ratios .

Q. What analytical challenges arise when measuring 4-CPMA in human exposure studies?

  • Methodological Answer : Key challenges include low metabolite concentrations, matrix interference, and instability of thioether conjugates. Solutions involve solid-phase extraction (SPE) for sample cleanup, acidified storage conditions (-80°C) to prevent degradation, and isotope-labeled internal standards (e.g., deuterated 4-CPMA) to correct for recovery variations. Method validation must adhere to FDA/EMA guidelines for bioanalytical assays .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to model 4-CPMA’s biphasic elimination observed in human trials?

  • Methodological Answer : Biphasic elimination (half-lives: 53 minutes and 150 minutes) suggests distribution into deep tissue compartments. Researchers should use non-linear mixed-effects modeling (NONMEM) with a two-compartment model. Blood and urine samples must be collected at high frequency (e.g., 0–24 hours post-exposure) to capture distribution and elimination phases. Bayesian criteria (AIC/BIC) can determine the best-fit model, while bootstrap analysis evaluates parameter robustness .

Q. How can contradictions between in vitro and in vivo metabolite profiles of 4-CPMA be resolved?

  • Methodological Answer : Discrepancies often stem from incomplete metabolic pathways in vitro (e.g., lack of renal excretion). Researchers should integrate hepatocyte assays with physiologically based pharmacokinetic (PBPK) modeling to simulate systemic clearance. Sensitivity analysis can identify critical parameters (e.g., glomerular filtration rate, tubular reabsorption) affecting urinary 4-CPMA levels. Cross-validation with human volunteer data (e.g., controlled 10 ppm chlorobenzene exposure trials) is essential .

Q. What statistical approaches are recommended for analyzing clustered data in longitudinal 4-CPMA studies?

  • Methodological Answer : Repeated measurements within participants require mixed-effects models to account for intra-individual correlation. For example, linear mixed models (LMMs) with random intercepts for subjects can analyze time-dependent 4-CPMA excretion. Covariance structures (e.g., autoregressive) should be tested using likelihood ratio tests. Robust standard errors or bootstrapping may address heteroscedasticity .

Q. How do polymorphisms in CYP2E1 influence inter-individual variability in 4-CPMA formation?

  • Methodological Answer : Genotype-phenotype correlations require genotyping human liver samples (e.g., PCR-RFLP for CYP2E1*5/*6 alleles) and measuring microsomal activity via LC-MS. Researchers should stratify participants by CYP2E1 expression levels (up to 5-fold variation observed) and use multivariate regression to quantify the contribution of genetic variants to 4-CPMA variability. Confounding factors (e.g., enzyme inducers like ethanol) must be controlled .

Data Presentation and Validation

Q. What are best practices for reporting 4-CPMA data in publications?

  • Methodological Answer : Raw data (e.g., chromatograms, calibration curves) should be archived in supplementary materials. Processed data must include mean ± SD, sample sizes, and statistical tests (e.g., t-tests for species comparisons). For pharmacokinetic parameters (AUC, t½), report 95% confidence intervals. Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for spectral data (NMR, IR) and compound characterization .

Q. How can researchers address low recovery rates of 4-CPMA in stability studies?

  • Methodological Answer : Stability studies under varying pH, temperature, and storage durations (e.g., -20°C vs. -80°C) should identify degradation thresholds. If recovery is <80%, optimize SPE protocols (e.g., Oasis HLB cartridges) or derivatize 4-CPMA with agents like dansyl chloride to enhance detectability. Include stability data in method validation sections to justify storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.